4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide: is a chemical compound with the molecular formula C10H14FNO3S and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a propyl group attached to a benzene ring, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 4-fluoro-3-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The resulting amine is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to form the sulfonamide derivative.
Alkylation: Finally, the sulfonamide is alkylated with propyl bromide to introduce the propyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide can undergo oxidation reactions, typically involving the methoxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced, particularly at the sulfonamide group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and pathways .
Biology: In biological research, this compound is used to investigate the effects of sulfonamide derivatives on biological systems. It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: The compound is explored for its potential therapeutic applications. Sulfonamide derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This compound is evaluated for its efficacy in these areas .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effects .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound targets enzymes involved in metabolic pathways, such as dihydropteroate synthase, which is crucial for folate synthesis in microorganisms.
Signal Transduction: It may interfere with signal transduction pathways by binding to receptor sites or modulating the activity of signaling proteins.
Comparison with Similar Compounds
4-fluoro-3-methoxybenzene-1-sulfonamide: Lacks the propyl group, making it less hydrophobic and potentially altering its biological activity.
4-chloro-3-methoxy-N-propylbenzene-1-sulfonamide: Substitution of fluorine with chlorine can affect the compound’s reactivity and interactions with biological targets.
4-fluoro-3-methoxy-N-ethylbenzene-1-sulfonamide: The ethyl group instead of the propyl group can influence the compound’s solubility and pharmacokinetic properties.
Uniqueness: 4-fluoro-3-methoxy-N-propylbenzene-1-sulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the propyl group increases its hydrophobicity, potentially improving its interaction with biological membranes and targets .
Properties
IUPAC Name |
4-fluoro-3-methoxy-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO3S/c1-3-6-12-16(13,14)8-4-5-9(11)10(7-8)15-2/h4-5,7,12H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOULPKPNMSBMIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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